1-(3,5-Difluorothiophen-2-yl)ethanone
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Overview
Description
1-(3,5-Difluorothiophen-2-yl)ethanone is a fluorinated thiophene derivative Thiophene is a sulfur-containing heterocyclic compound, and the addition of fluorine atoms enhances its chemical properties, making it valuable in various scientific and industrial applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,5-Difluorothiophen-2-yl)ethanone typically involves the introduction of fluorine atoms into the thiophene ring. One common method is the Friedel-Crafts acylation of 3,5-difluorothiophene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of safer and more environmentally friendly reagents and solvents is often prioritized in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 1-(3,5-Difluorothiophen-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated, nitrated, or sulfonated thiophene derivatives.
Scientific Research Applications
1-(3,5-Difluorothiophen-2-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 1-(3,5-Difluorothiophen-2-yl)ethanone depends on its specific application. In biological systems, it may interact with cellular targets through its electrophilic carbonyl group, forming covalent bonds with nucleophilic sites on proteins or DNA. This interaction can disrupt normal cellular functions, leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
3,5-Difluoroacetophenone: A fluorinated acetophenone with similar reactivity but different applications.
1-(3,5-Dichlorothiophen-2-yl)ethanone: A chlorinated analog with distinct chemical properties and uses.
Thiophene-2-carboxaldehyde: A thiophene derivative with an aldehyde functional group, used in different synthetic applications.
Uniqueness: 1-(3,5-Difluorothiophen-2-yl)ethanone is unique due to the presence of both fluorine atoms and the thiophene ring, which confer enhanced stability, reactivity, and potential for diverse applications in various fields of research and industry .
Properties
Molecular Formula |
C6H4F2OS |
---|---|
Molecular Weight |
162.16 g/mol |
IUPAC Name |
1-(3,5-difluorothiophen-2-yl)ethanone |
InChI |
InChI=1S/C6H4F2OS/c1-3(9)6-4(7)2-5(8)10-6/h2H,1H3 |
InChI Key |
VPHPERJTXFRIPR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=C(S1)F)F |
Origin of Product |
United States |
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